3-(Chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one
Overview
Description
3-(Chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one, also known as CMODP, is an organic compound belonging to the class of oxazoles. It is a heterocyclic compound, meaning it contains two or more different elements in its ring structure. CMODP has been studied extensively in the past few decades due to its various applications in the fields of science and technology. The compound has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a ligand in coordination chemistry. CMODP has also been investigated for its potential use as an antimicrobial agent and as a drug delivery system.
Scientific Research Applications
Nonlinear Optical Properties
A study by Murthy et al. (2013) focused on novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones, closely related to your compound of interest. These compounds demonstrated significant third-order nonlinear optical properties, which were analyzed using advanced spectroscopic techniques and the Z-scan technique with nanosecond laser pulses. The findings indicated that these compounds exhibit excellent optical limiting behavior, particularly when substituted with strong electron donors (Murthy et al., 2013).
Synthesis of Cyclopropane Derivatives
Clerici, Gelmi, and Pocar (1999) explored the synthesis of oxazolones, starting from 4-(chloromethylene)oxazolone, leading to the creation of various cyclopropane derivatives. These compounds could potentially serve as intermediates in the synthesis of more complex organic structures (Clerici, Gelmi, & Pocar, 1999).
Antifungal Compound Analysis
Volkova, Levshin, and Perlovich (2020) synthesized and characterized a novel potential antifungal compound from the 1,2,4-triazole class, which shares structural similarities with the compound of interest. They investigated its solubility and thermodynamic parameters in biologically relevant solvents, contributing to understanding its pharmaceutical applications (Volkova, Levshin, & Perlovich, 2020).
Application in Synthesizing Heterocyclic Compounds
Katariya, Vennapu, and Shah (2021) synthesized novel biologically potent heterocyclic compounds incorporating oxazole, pyrazoline, and pyridine entities. Their study focused on the anticancer and antimicrobial activities of these compounds, demonstrating the potential medicinal applications of oxazolone derivatives (Katariya, Vennapu, & Shah, 2021).
properties
IUPAC Name |
3-(chloromethyl)-4-[(2,4-dichlorophenyl)methylidene]-1,2-oxazol-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl3NO2/c12-5-10-8(11(16)17-15-10)3-6-1-2-7(13)4-9(6)14/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGRJKYICZWIMAU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C=C2C(=NOC2=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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